molecular formula C19H22FNO B8383897 4-[(4-Fluorophenoxy)methyl]-1-benzylpiperidine

4-[(4-Fluorophenoxy)methyl]-1-benzylpiperidine

Cat. No.: B8383897
M. Wt: 299.4 g/mol
InChI Key: UMBPWJGAKYJPDF-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenoxy)methyl]-1-benzylpiperidine is a useful research compound. Its molecular formula is C19H22FNO and its molecular weight is 299.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

1-benzyl-4-[(4-fluorophenoxy)methyl]piperidine

InChI

InChI=1S/C19H22FNO/c20-18-6-8-19(9-7-18)22-15-17-10-12-21(13-11-17)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2

InChI Key

UMBPWJGAKYJPDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=CC=C(C=C2)F)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4 fluorophenol (6.01 g, 54 mmol), triphenylphosphine (6.87 g, 64 mmol), and 1-benzyl-4-hydroxymethylpiperidine (11.0 g, 54 mmol) in benzene (300 mL) was stirred at 10°-15° C. Diethyl azodicarboxylate (11.2 g, 10.1 mL, 64 mmol) was added dropwise. The reaction mixture was heated to reflux temperature and stirred for 24 h. The reaction mixture was cooled to ambient temperature and concentrated in vacuo. The residue was dissolved in ethyl acetate; the organic solution was washed with water three times, a 2N sodium hydroxide solution three times, dried over magnesium sulfate and filtered. Solvent was removed in vacuo to give crude product. Column chromatography (ethyl acetate:hexanes::1:1) gave, after removal of solvent, a pale yellow oil (3.88 g, 24% yield): 7.40-7.25 (m, 5H), 7.0-6.7 (m, 4H), 3.75 (d, 2H, J=4), 3.50 (s, 2H), 2.9 (br d, 2H, J=4), 2.1-1.25 (m, 7H); IR (neat): 3084(m), 3062(m), 2921(s), 2802(s), 2758(s), 1601(m), 1505(s), 1467(s), 1454(s), 1394(s); HR-MS: Calcd. for C19H22FNO: 299.1684; Found: 299.1685.
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
10.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
24%

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